![molecular formula C47H40N4 B12091506 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12091506.png)
2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine is a compound known for its unique structural properties and applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4,6-dichloropyrimidine with 9,9-dimethyl-9,10-dihydroacridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine undergoes various chemical reactions, including:
Oxidation: The acridine groups can be oxidized to form corresponding N-oxides.
Reduction: The pyrimidine core can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the acridine moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted acridine derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mecanismo De Acción
The mechanism of action of 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with nucleic acids or proteins, altering their function. The acridine groups can intercalate into DNA, disrupting replication and transcription processes. In electronic applications, the compound’s unique electronic properties facilitate efficient charge transport and light emission .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)phenyl] pyrimidine
- 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] benzene
- 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] thiophene
Uniqueness
2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine is unique due to its combination of a pyrimidine core with acridine-based substituents. This structure imparts distinct photophysical and electronic properties, making it valuable in both biological and industrial applications .
Propiedades
Fórmula molecular |
C47H40N4 |
|---|---|
Peso molecular |
660.8 g/mol |
Nombre IUPAC |
10-[4-[6-[4-(9,9-dimethylacridin-10-yl)phenyl]-2-methylpyrimidin-4-yl]phenyl]-9,9-dimethylacridine |
InChI |
InChI=1S/C47H40N4/c1-31-48-40(32-22-26-34(27-23-32)50-42-18-10-6-14-36(42)46(2,3)37-15-7-11-19-43(37)50)30-41(49-31)33-24-28-35(29-25-33)51-44-20-12-8-16-38(44)47(4,5)39-17-9-13-21-45(39)51/h6-30H,1-5H3 |
Clave InChI |
YBDVMYVKYGMMAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)C2=CC=C(C=C2)N3C4=CC=CC=C4C(C5=CC=CC=C53)(C)C)C6=CC=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


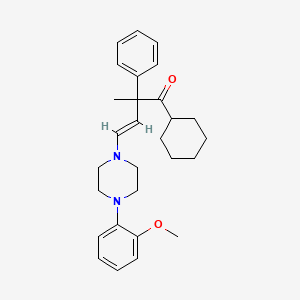
![S-2-Benzothiazolyl (alphaZ)-5-amino-I+/--[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate](/img/structure/B12091427.png)
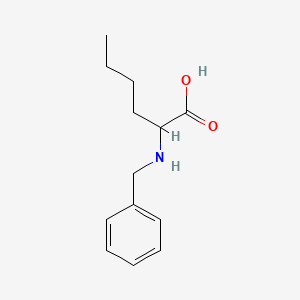

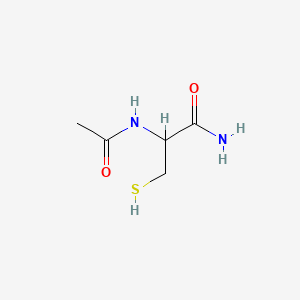

![6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B12091447.png)
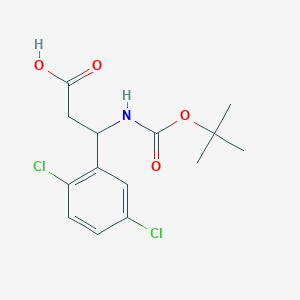
![3-[Methyl(propyl)amino]propanoic acid](/img/structure/B12091459.png)
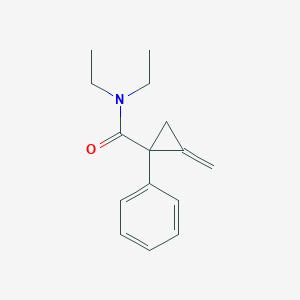


](/img/structure/B12091507.png)

